N-(2-benzoylphenyl)-2-chloro-N-methylacetamide
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Overview
Description
N-(2-benzoylphenyl)-2-chloro-N-methylacetamide is an organic compound with the molecular formula C15H12ClNO2. This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, a chloroacetamide moiety, and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoylphenyl)-2-chloro-N-methylacetamide typically involves the acylation of 2-amino-benzophenone with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a flow reactor and collecting the product from the outlet .
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoylphenyl)-2-chloro-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The benzoyl group can be oxidized to form carboxylic acids.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include N-(2-benzoylphenyl)-2-amino-N-methylacetamide and N-(2-benzoylphenyl)-2-thio-N-methylacetamide.
Oxidation Reactions: Products include 2-benzoylbenzoic acid.
Reduction Reactions: Products include 2-(2-hydroxyphenyl)-N-methylacetamide.
Scientific Research Applications
N-(2-benzoylphenyl)-2-chloro-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(2-benzoylphenyl)-2-chloro-N-methylacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can lead to a decrease in the activity of the enzyme and subsequent downstream effects on cellular processes. The exact molecular pathways involved depend on the specific enzyme targeted by the compound .
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoylphenyl)acetamide
- N-(2-benzoylphenyl)oxalamate
- N1,N2-bis(2-benzoylphenyl)oxalamide
Uniqueness
N-(2-benzoylphenyl)-2-chloro-N-methylacetamide is unique due to the presence of the chloro group, which imparts distinct reactivity compared to its analogs. This chloro group allows for a wider range of substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C16H14ClNO2 |
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Molecular Weight |
287.74 g/mol |
IUPAC Name |
N-(2-benzoylphenyl)-2-chloro-N-methylacetamide |
InChI |
InChI=1S/C16H14ClNO2/c1-18(15(19)11-17)14-10-6-5-9-13(14)16(20)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
InChI Key |
LMOLQIXBWVLZHN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)C2=CC=CC=C2)C(=O)CCl |
Origin of Product |
United States |
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